N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]
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Overview
Description
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two urea groups connected by a hexane chain, with each urea group further bonded to a 3,5-dichloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] typically involves the reaction of hexane-1,6-diamine with 3,5-dichloropyridine-4-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 3,5-dichloropyridine-4-carbonyl chloride: This intermediate is synthesized by reacting 3,5-dichloropyridine with thionyl chloride.
Formation of the urea linkage: Hexane-1,6-diamine is reacted with 3,5-dichloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles.
Hydrolysis: The urea linkages can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine rings may also interact with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexane-1,6-diylbis[N’-(3,5-di-tert-butyl-4-hydroxyphenyl)urea]: Known for its antioxidant properties and used in polymer stabilization.
N,N’-Hexane-1,6-diylbis[N’-(3,5-dimethylphenyl)urea]: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] is unique due to the presence of dichloropyridinyl groups, which impart specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the pyridine or phenyl rings.
Properties
CAS No. |
242140-13-2 |
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Molecular Formula |
C18H20Cl4N6O2 |
Molecular Weight |
494.2 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)-3-[6-[(3,5-dichloropyridin-4-yl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C18H20Cl4N6O2/c19-11-7-23-8-12(20)15(11)27-17(29)25-5-3-1-2-4-6-26-18(30)28-16-13(21)9-24-10-14(16)22/h7-10H,1-6H2,(H2,23,25,27,29)(H2,24,26,28,30) |
InChI Key |
KJROIEHKBKHJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)NC(=O)NCCCCCCNC(=O)NC2=C(C=NC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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